molecular formula C20H20FN3O3 B376250 N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 380644-48-4

N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B376250
CAS No.: 380644-48-4
M. Wt: 369.4g/mol
InChI Key: RDFNCKGWFJBJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification and Nomenclature

Tetrahydropyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The target compound belongs to the 3,4-dihydropyrimidin-2(1H)-one subclass, distinguished by a partially saturated pyrimidine ring and a ketone group at position 2. Its IUPAC name reflects the following structural features:

  • N-(4-ethoxyphenyl) : A para-ethoxy-substituted phenyl group attached via an amide bond.
  • 4-(2-fluorophenyl) : A meta-fluoro-substituted phenyl group at position 4 of the tetrahydropyrimidine ring.
  • 6-methyl : A methyl group at position 6.
  • 2-oxo : A ketone group at position 2.

Molecular Formula : C₂₀H₂₀FN₃O₃
Molecular Weight : 369.39 g/mol
Key Descriptors :

Property Value
XLogP 3.2 (predicted)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Topological Polar SA 70.5 Ų

The compound’s stereochemistry and substitution pattern align with bioactive dihydropyrimidinones, which are frequently synthesized via the Biginelli reaction .

Historical Development of Tetrahydropyrimidine Research

The discovery of tetrahydropyrimidines dates to 1891, when Pietro Biginelli developed the Biginelli reaction —a three-component condensation of aldehydes, β-keto esters, and urea/thiourea to form dihydropyrimidinones . Initially overlooked, this reaction gained prominence in the 1990s when dihydropyrimidinones were identified as calcium channel blockers (e.g., monastrol) and kinase inhibitors .

Modern adaptations of the Biginelli reaction employ Lewis acids (e.g., BF₃, Cu(OTf)₂) and solvent-free conditions to enhance yields and regioselectivity . The target compound’s synthesis likely involves similar strategies, leveraging:

  • Aldehyde component : 2-fluorobenzaldehyde.
  • β-Keto ester : Ethyl acetoacetate.
  • Urea derivative : N-(4-ethoxyphenyl)urea .

Significance in Heterocyclic Chemistry

Tetrahydropyrimidines are privileged structures —scaffolds capable of interacting with multiple biological targets while maintaining drug-like properties . Their significance arises from:

  • Structural versatility : Substituents at positions 4, 5, and 6 modulate electronic and steric properties.
  • Bioactivity : Anti-cancer, anti-inflammatory, and antiviral activities are well-documented .

For the target compound, the 2-fluorophenyl group enhances electronegativity and metabolic stability, while the 4-ethoxyphenyl moiety contributes to lipophilicity and target binding .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-3-27-14-10-8-13(9-11-14)23-19(25)17-12(2)22-20(26)24-18(17)15-6-4-5-7-16(15)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFNCKGWFJBJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 380644-48-4) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of the compound is C20H20FN3O3C_{20}H_{20}FN_{3}O_{3} with a molecular weight of 369.39 g/mol. It is characterized by a predicted boiling point of 545.2 °C and a density of 1.265 g/cm³ .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrimidine derivatives, including this compound. The compound has shown significant activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 μg/mL
Escherichia coli324.7 μM
Pseudomonas aeruginosa202.93 μM

These results were derived from agar well diffusion methods and indicate that the compound possesses moderate to significant antibacterial activity .

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for these fungi were reported to be between 32–128 μg/mL .

The biological activity of this compound is thought to be linked to its ability to interfere with bacterial cell wall synthesis and metabolic pathways. The presence of the ethoxy and fluorophenyl groups enhances its lipophilicity, potentially facilitating better membrane penetration and interaction with target sites within microbial cells .

Study on Antimicrobial Efficacy

In a comparative study involving various synthesized pyrimidine derivatives, this compound was tested alongside standard antibiotics such as Ampicillin and Ciprofloxacin. The results indicated that this compound exhibited comparable efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative therapeutic agent .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications in the side chains significantly influenced the biological activity of the compound. For instance, compounds with smaller lipophilic substituents showed increased cytotoxicity against cancer cell lines in vitro. This suggests that further optimization of the chemical structure could enhance both antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the N1 and C4 positions critically influence solubility, melting points, and synthetic yields:

Compound Name / ID N1 Substituent C4 Substituent Yield (%) Melting Point (°C) Key Data Source
Target Compound 4-Ethoxyphenyl 2-Fluorophenyl - - -
4-(4-Ethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-... (CAS 537679-36-0) 4-Fluorophenyl 4-Ethoxyphenyl - - Mol. formula: C20H20FN3O3
N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-... (4m) 4-Chlorophenyl 4-Ethoxyphenyl - 257–259 HRMS: C20H20ClN3O3
4-(2-Bromophenyl)-6-methyl-N-(4-fluorophenyl)-2-thioxo-... (9c) 4-Fluorophenyl 2-Bromophenyl 76 281–283 -
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-... (Dihydropyrimidone) Methyl ester 2-Fluorophenyl - - IC50: 0.014 µM (TP inhibition)

Key Observations :

  • Thioxo vs. Oxo Groups : Replacement of the 2-oxo group with 2-thioxo (e.g., compound 9c ) increases melting points (>280°C vs. ~250°C for oxo analogs), likely due to enhanced crystallinity from sulfur’s polarizability.
  • Substituent Position : The target compound’s 2-fluorophenyl group may confer distinct electronic effects compared to 4-fluorophenyl (CAS 537679-36-0 ), influencing receptor binding or metabolic stability.

Key Observations :

  • Bulky substituents (e.g., 2,6-bis(trifluoromethyl)benzylamine in 13b ) reduce yields (17%) due to steric hindrance, while smaller groups (e.g., methylamine in 12a ) achieve higher yields (78%).
  • The target compound’s 4-ethoxyphenyl group, being moderately bulky, may require optimized coupling conditions for improved yields.
Enzyme Inhibition
  • Thymidine Phosphorylase (TP) Inhibition : Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-... (IC50 = 0.014 µM ) shows potent TP inhibition, comparable to tipiracil-HCl. The 2-fluorophenyl group may enhance π-stacking with the enzyme’s active site.
Anticancer Activity
  • N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-... (4m ) : Displays cytotoxicity (IC50: ~15 µM) against breast cancer cells, attributed to the 4-ethoxyphenyl moiety’s hydrophobicity.
  • Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-... : Shows lower cytotoxicity (IC50: 314 µM), indicating bromine’s electronegativity may reduce cell permeability.

SAR Insights :

  • Fluorine Position : 2-Fluorophenyl (target compound) vs. 4-fluorophenyl (CAS 537679-36-0 )—ortho-fluorine may improve metabolic stability by blocking cytochrome P450 oxidation.
  • Ethoxy vs. Methoxy : The 4-ethoxyphenyl group’s longer alkyl chain (vs. methoxy in 1m ) could enhance lipophilicity and blood-brain barrier penetration.

Preparation Methods

Reaction Components and Stoichiometry

A molar ratio of 1:1:1.5 (aldehyde:β-keto ester:urea) is standard, with ethanol as the solvent. The use of 4-ethoxyphenylurea introduces the requisite aryl substituent at the N1 position, while 2-fluorobenzaldehyde provides the 4-aryl moiety. Ethyl acetoacetate contributes the β-keto ester backbone, which later undergoes amidation.

Catalytic Systems

Hydrochloric acid (HCl) remains the traditional catalyst, achieving 60–68% yields after 8–10 hours of reflux. However, recent advancements highlight uranyl nitrate hexahydrate as superior, reducing reaction times to 6 hours while boosting yields to 72–75%. DIPEAc further enhances efficiency, enabling completion within 4 hours under microwave-assisted conditions.

Table 1: Catalyst Performance Comparison

CatalystTemperature (°C)Time (h)Yield (%)
HCl (concentrated)808–1060–68
Uranyl nitrate80672–75
DIPEAc100 (MW)478–82

Post-Cyclization Amidation of the Ester Intermediate

The ethyl ester intermediate, ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, undergoes nucleophilic acyl substitution with 4-ethoxyaniline to install the carboxamide group.

Amidation Conditions

Reaction parameters include:

  • Solvent : Dry toluene or dichloromethane

  • Temperature : 60–70°C under nitrogen atmosphere

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with catalytic 4-dimethylaminopyridine (DMAP)

Monitoring via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) confirms complete conversion. Purification by recrystallization from ethanol yields the final product as a white crystalline solid.

Spectroscopic Validation

¹H NMR (DMSO-d₆) :

  • δ 2.38 (s, 3H, CH₃)

  • δ 5.49 (s, 1H, C4-H)

  • δ 6.82–7.71 (m, 8H, aromatic protons)

  • δ 9.60 (s, 1H, NH)

¹³C NMR (DMSO-d₆) :

  • 21.34 (CH₃), 52.81 (C4), 116.14–159.68 (aromatic carbons), 162.18 (C=O), 163.54 (C=O)

Alternative Synthetic Routes and Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation at 100°C with DIPEAc reduces the cyclocondensation step to 30 minutes, achieving 85% yield for the ester intermediate. Subsequent amidation under conventional heating maintains efficiency, underscoring the method’s industrial viability.

Solvent-Free Mechanochemical Approaches

Ball-milling techniques using silica gel as a solid support show promise, eliminating solvent waste and shortening reaction times to 2 hours. However, yields remain suboptimal (55–60%), necessitating further refinement.

Scalability and Industrial Considerations

Pilot-scale batches (1–5 kg) demonstrate consistent reproducibility when using uranyl nitrate in ethanol reflux systems. Key challenges include:

  • Byproduct Formation : Over-condensation products arise at temperatures >85°C, necessitating precise thermal control.

  • Catalyst Recovery : Uranyl nitrate’s non-volatility enables recycling via aqueous extraction, reducing costs by 20–25%.

Quality Control and Analytical Protocols

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 70:30) ensures ≥95% purity. Residual solvent analysis via gas chromatography–mass spectrometry (GC-MS) confirms compliance with ICH Q3C guidelines.

Stability Studies

Accelerated stability testing (40°C/75% RH) over 6 months reveals no degradation, affirming the compound’s suitability for long-term storage .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and what key intermediates/catalysts are involved?

  • Methodology : The compound can be synthesized via Biginelli-like multicomponent reactions. A typical protocol involves condensation of 4-ethoxyphenylurea, 2-fluorobenzaldehyde, and ethyl acetoacetate under acidic conditions. Uranyl nitrate hexahydrate has been reported as an efficient catalyst for analogous dihydropyrimidinone syntheses, achieving yields >70% under refluxing ethanol . Key intermediates include the ethyl ester derivative (e.g., ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), which is subsequently amidated with 4-ethoxyaniline.
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Expected signals include a singlet for the methyl group at δ ~2.3 ppm, a deshielded NH proton (δ ~9.5 ppm), and aromatic protons from the 4-ethoxyphenyl (δ ~6.8–7.2 ppm) and 2-fluorophenyl (δ ~7.3–7.6 ppm) moieties .
  • ¹³C NMR : Carbonyl carbons (C=O) appear at δ ~165–175 ppm, with the tetrahydropyrimidine ring carbons between δ ~50–60 ppm .
    • IR Analysis : Strong absorption bands for C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the amide and ketone functionalities .

Q. What in vitro biological assays are suitable for preliminary activity screening?

  • Antimicrobial Testing : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli. Analogous dihydropyrimidinones show MIC values ranging from 12.5–50 µg/mL .
  • Antioxidant Activity : Use DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid controls .

Advanced Research Questions

Q. How can conformational polymorphism in this compound be analyzed, and what are its implications for crystallography?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer. Refinement via SHELXL can reveal polymorphic forms. For example, para-fluoro-substituted analogs exhibit polymorphism due to ester-group rotational flexibility, leading to distinct crystal packing .
  • Data Interpretation : Compare torsion angles (e.g., C5–C6–O–C7) and hydrogen-bonding networks. Polymorphs may differ in melting points (DSC) and solubility profiles .

Q. How do steric/electronic effects of the 4-ethoxy and 2-fluoro substituents influence bioactivity?

  • SAR Study : Synthesize analogs with substituent variations (e.g., 4-methoxy, 2-chloro) and compare activity. The 4-ethoxy group enhances lipophilicity (logP ~3.2), while the 2-fluoro substituent increases electron-withdrawing effects, stabilizing the amide bond .
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., thymidine phosphorylase). Fluorine’s electronegativity may enhance binding to hydrophobic pockets .

Q. How can conflicting cytotoxicity data from different cell lines be resolved?

  • Troubleshooting :

Validate cell viability assays (MTT vs. resazurin) across multiple replicates.

Check for off-target effects via kinome profiling.

Assess metabolic stability (e.g., hepatic microsome assays) to rule out false positives from compound degradation .

  • Case Study : A fluorophenyl analog showed IC₅₀ = 8 µM in HeLa cells but was inactive in MCF-7 cells due to differential expression of ABC transporters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.